(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone

Dronedarone impurity profiling RP-HPLC method validation hydrophobicity differentiation

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, also catalogued as Dronedarone Impurity D and coded SR33581, is a critical penultimate intermediate in the dominant industrial synthesis of the antiarrhythmic agent dronedarone hydrochloride. Structurally, it is a benzofuran derivative retaining the essential 2-butyl and 5-nitro substituents, coupled with a fully elaborated 4-(3-(dibutylamino)propoxy)benzoyl side chain identical to the final API.

Molecular Formula C30H40N2O5
Molecular Weight 508.6 g/mol
CAS No. 141645-23-0
Cat. No. B181470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
CAS141645-23-0
Molecular FormulaC30H40N2O5
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
InChIInChI=1S/C30H40N2O5/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21H2,1-3H3
InChIKeyYIYARJKYRBMMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone (CAS 141645-23-0) as a Dronedarone Intermediate


(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, also catalogued as Dronedarone Impurity D and coded SR33581, is a critical penultimate intermediate in the dominant industrial synthesis of the antiarrhythmic agent dronedarone hydrochloride [1]. Structurally, it is a benzofuran derivative retaining the essential 2-butyl and 5-nitro substituents, coupled with a fully elaborated 4-(3-(dibutylamino)propoxy)benzoyl side chain identical to the final API [2]. This compound is exclusively registered as a chemical intermediate under REACH regulation and is offered by specialty vendors with characterized purity profiles, typically 95–98% by HPLC .

Why Generic Dronedarone Intermediates Cannot Replace (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone in Regulated Synthesis


In the dronedarone synthetic pathway, simple interchange of nitro-bearing intermediates is precluded by divergent physicochemical properties and reactivity profiles. The compound's nitro group serves as the immediate precursor to the 5-amino functionality required for the final methanesulfonamide formation; alternative intermediates such as 2-butyl-5-nitrobenzofuran (CAS 133238-87-6) lack the essential dibutylaminopropoxybenzoyl side chain and require an additional Friedel-Crafts acylation step that introduces distinct impurity profiles [1]. Furthermore, the compound's measured logP of 7.71 differs substantially from final API dronedarone (logP 6.24), enabling chromatographic resolution essential for impurity tracking . Substituting an under-characterized or lower-purity intermediate compromises the validated impurity control strategy mandated by ICH Q3A guidelines for API manufacturing [2].

Quantitative Differentiation Evidence for (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone (CAS 141645-23-0)


Chromatographic Resolution from Final API: LogP Differential of 1.47 Units

Effective chromatographic separation of this nitro-intermediate from the final drug substance dronedarone is essential for quality control. The compound exhibits a computed logP of 7.71, compared to dronedarone's logP of 6.24 . This substantial hydrophobicity gap of 1.47 logP units translates to a marked retention time difference on standard C18 reversed-phase HPLC columns, enabling baseline resolution without ion-pairing agents, which is critical for accurate impurity quantification in API batches [1].

Dronedarone impurity profiling RP-HPLC method validation hydrophobicity differentiation

Certified Reference Standard Purity: HPLC Purity Specification of 95–98% Relative to Uncertified Intermediates

When procured as a reference standard from ISO 17034-accredited sources, this compound is supplied with a certified HPLC purity specification of 95.00% (standard grade) to >98.0% (high-purity grade), accompanied by full characterization data (NMR, MS, HPLC, IR) [1]. In contrast, the precursor intermediate 2-butyl-5-nitrobenzofuran (CAS 133238-87-6) is typically supplied at 95% minimum purity without the extended characterization package mandated for regulatory impurity standards . This differential certification directly supports pharmaceutical quality control and ANDA filing requirements where impurity standard traceability is essential [2].

Reference standard certification ISO 17034 impurity quantification

Synthetic Pathway Position: Penultimate Intermediate Requiring Single Nitro Reduction Step to API Core

This compound occupies the penultimate position in the principal Sanofi-Aventis dronedarone synthesis, where a single catalytic hydrogenation of the 5-nitro group yields 5-amino intermediate (DND-1), followed by methanesulfonamide formation to furnish the API [1]. Alternative synthetic routes that delay side-chain installation until after nitro reduction require additional protection/deprotection sequences and generate distinct impurity profiles [2]. The patented process using this intermediate achieves the desired transformation with a maximum of three molar equivalents of Lewis acid catalyst (e.g., SnCl₄ or FeCl₃), enabling scalable production [3].

Convergent synthesis dronedarone process chemistry step-count efficiency

Physicochemical Handling Properties: Defined Boiling Point and Density Relative to Structurally Similar Impurities

The compound is characterized by a predicted boiling point of 638.1 ± 55.0 °C at 760 mmHg and a density of 1.109 g/cm³ , compared to the lower molecular weight intermediate 2-butyl-5-nitrobenzofuran (MW 219.24, bp ~350 °C predicted) . Its higher molecular weight (508.65 g/mol) and boiling point reflect the fully installed side chain, which directly impacts distillation-based purification feasibility and vacuum drying parameters during scale-up. The compound's appearance as a black to brown oil (high-purity grade) versus crystalline solid (standard grade) provides a visual identity check upon receipt [1].

Physical characterization storage stability formulation compatibility

Hazard Classification Profile: Fully Characterized GHS Relative to Under-Characterized Niche Intermediates

This compound carries a fully defined GHS hazard classification: Flam. Liq. 3, Acute Tox. 4 (Harmful if swallowed, H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H319), STOT SE 3 (H335), relative to many lesser-characterized nitro intermediates that lack comprehensive toxicological assessment . Vendor SDS documentation includes defined precautionary codes (P261, P280, P301+P310, P305+P351+P338) enabling compliant workplace handling without requiring preliminary hazard assessment . This comprehensive safety data aligns with REACH intermediate-use registration obligations (EC number 444-800-1) [1].

Safety data sheet compliance GHS classification workplace exposure

Regulatory Recognition as Pharmacopeial Impurity D: Codified Acceptance as a Reference Standard

This compound is formally recognized as Dronedarone Impurity D (USP) or Dronedarone Impurity 4 (Chinese Pharmacopoeia nomenclature) and is commercially supplied as a calibrated reference standard under ISO 17034 accreditation for use in analytical method validation and QC release testing [1]. In contrast, closely related nitro-substituted intermediates such as (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS 141645-16-1) are designated as different impurity markers (USP RC C) with distinct acceptance criteria [2]. This formal pharmacopeial recognition carries specific regulatory weight during ANDA submission review, particularly for demonstrating adequate control of the nitro reduction step [3].

Pharmacopeial impurity standard USP/EP reference standard ANDA filing support

Optimal Procurement and Application Scenarios for (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone (CAS 141645-23-0)


Reference Standard for Dronedarone API Impurity Profiling and Batch Release Testing

Pharmaceutical quality control laboratories should procure the ISO 17034-certified grade of this compound (typically 95–98% HPLC purity) to serve as the primary reference standard for quantifying residual nitro-intermediate in dronedarone hydrochloride API. The compound's logP differential of 1.47 units relative to dronedarone enables robust RP-HPLC separation without ion-pairing agents, satisfying ICH Q3A identification thresholds for impurities present at ≥0.10% in the drug substance .

Process Development and Optimization of the Nitro Reduction Step in Dronedarone Manufacture

Process chemistry teams developing catalytic hydrogenation or alternative nitro reduction conditions for dronedarone synthesis should use this compound as the defined substrate for reaction optimization. Since the compound represents the immediate precursor to the 5-amino intermediate (DND-1), its use as a starting material directly evaluates reduction selectivity without interference from earlier synthetic intermediates. The fully characterized GHS profile supports safe handling at multi-gram to kilogram scale during process development campaigns .

AND A Filing Support: Regulatory Submission of Impurity Control Strategy

Generic pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) for dronedarone hydrochloride should procure this compound as a characterized impurity standard to support the demonstration of adequate process control. The compound's formal recognition as Dronedarone Impurity D within pharmacopeial frameworks means that its use as a reference standard in method validation studies is directly accepted by regulatory reviewers, reducing queries related to impurity identification and control [1].

Synthetic Route Scouting Using the Pre-Assembled Benzofuran Core

Medicinal chemistry laboratories exploring structural analogs of dronedarone (e.g., amiodarone-like antiarrhythmics) can utilize this compound as a late-stage diversification point. The fully elaborated side chain and the reducible 5-nitro group offer a single-transformation access point to a library of 5-substituted amino-benzofuran derivatives for structure-activity relationship (SAR) studies, bypassing the need for multi-step de novo synthesis of the benzofuran scaffold [2].

Quote Request

Request a Quote for (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.